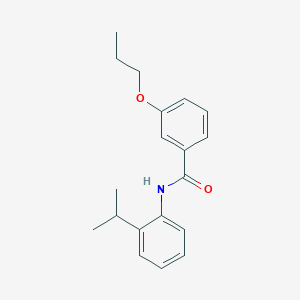
N-(2-isopropylphenyl)-3-propoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-isopropylphenyl)-3-propoxybenzamide, also known as IPPB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas such as pharmacology, neurobiology, and medicinal chemistry. This compound is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which is a non-selective cation channel expressed in sensory neurons and involved in the perception of pain and temperature.
Wirkmechanismus
N-(2-isopropylphenyl)-3-propoxybenzamide acts as a selective antagonist of the TRPV1 channel by binding to a specific site on the channel and blocking its activity. This results in a decrease in the perception of pain and temperature.
Biochemical and Physiological Effects:
Studies have shown that N-(2-isopropylphenyl)-3-propoxybenzamide has significant effects on the biochemical and physiological processes in the body. It has been shown to decrease the release of pro-inflammatory cytokines, which are involved in the development of pain and inflammation. Additionally, N-(2-isopropylphenyl)-3-propoxybenzamide has been shown to decrease the activity of nociceptive neurons, which are responsible for transmitting pain signals to the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using N-(2-isopropylphenyl)-3-propoxybenzamide in lab experiments is its selectivity towards the TRPV1 channel, which allows for the specific targeting of this channel without affecting other channels or receptors. However, one of the limitations of using N-(2-isopropylphenyl)-3-propoxybenzamide is its relatively low potency, which may require higher concentrations of the compound to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for the research on N-(2-isopropylphenyl)-3-propoxybenzamide. One of the major areas of interest is the development of more potent TRPV1 antagonists based on the structure of N-(2-isopropylphenyl)-3-propoxybenzamide. Additionally, further studies are needed to investigate the potential applications of N-(2-isopropylphenyl)-3-propoxybenzamide in the treatment of various pain and inflammatory conditions. Finally, the development of new methods for the synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide and related compounds could lead to the discovery of novel TRPV1 antagonists with improved properties.
Synthesemethoden
The synthesis of N-(2-isopropylphenyl)-3-propoxybenzamide involves the reaction of 2-isopropylphenylamine with 3-bromoanisole in the presence of a palladium catalyst and a base. This reaction results in the formation of the intermediate 2-isopropyl-N-(3-methoxyphenyl)aniline, which is then reacted with propyl bromide in the presence of a base to yield the final product, N-(2-isopropylphenyl)-3-propoxybenzamide.
Wissenschaftliche Forschungsanwendungen
N-(2-isopropylphenyl)-3-propoxybenzamide has been extensively studied for its potential applications in various areas of scientific research. One of the major areas of interest is its role as a TRPV1 antagonist. TRPV1 channels play a crucial role in the perception of pain and temperature, and therefore, the development of selective TRPV1 antagonists such as N-(2-isopropylphenyl)-3-propoxybenzamide could lead to the development of novel analgesics with fewer side effects than currently available drugs.
Eigenschaften
Produktname |
N-(2-isopropylphenyl)-3-propoxybenzamide |
|---|---|
Molekularformel |
C19H23NO2 |
Molekulargewicht |
297.4 g/mol |
IUPAC-Name |
N-(2-propan-2-ylphenyl)-3-propoxybenzamide |
InChI |
InChI=1S/C19H23NO2/c1-4-12-22-16-9-7-8-15(13-16)19(21)20-18-11-6-5-10-17(18)14(2)3/h5-11,13-14H,4,12H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
MSVSSZSQBGBFTQ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Kanonische SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isopropoxy-N-[4-(2-methoxyethoxy)phenyl]benzamide](/img/structure/B268534.png)

![4-methyl-N-[2-(tetrahydro-2-furanylmethoxy)phenyl]benzamide](/img/structure/B268536.png)

![2-(4-chlorophenyl)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268538.png)

![2-methoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}phenyl)benzamide](/img/structure/B268543.png)
![2-(4-chloro-3-methylphenoxy)-N-[3-(tetrahydro-2-furanylmethoxy)phenyl]acetamide](/img/structure/B268544.png)
![N-[2-(tetrahydro-2-furanylmethoxy)phenyl]-2-furamide](/img/structure/B268548.png)

![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}propanamide](/img/structure/B268553.png)
![(3-Bromo-4-methoxyphenyl)[4-(diphenylmethyl)piperazin-1-yl]methanone](/img/structure/B268555.png)
![N-{2-[(4-benzhydryl-1-piperazinyl)carbonyl]phenyl}benzamide](/img/structure/B268556.png)
